molecular formula C13H10BrN3S B2809722 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-72-3

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2809722
CAS No.: 860788-72-3
M. Wt: 320.21
InChI Key: VQIMBKUYHUCYOX-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine (CAS RN: 860788-72-3; Molecular Formula: C₁₃H₁₀BrN₃S; Average Mass: 320.208 g/mol) is a brominated heterocyclic compound of significant interest in medicinal chemistry and drug discovery . This chemical ensemble incorporates both pyrrole and pyrimidine rings, two of the most fundamental life-supporting molecular systems, making it a privileged scaffold for the design of novel bioactive molecules . Pyrrole-pyrimidine hybrids are particularly prospective in pharmaceutical research because they combine the biological profiles of two key pharmacophores. The pyrrole core is a structural motif found in numerous natural products and pharmaceuticals, including the anticancer agent Sunitinib and the antihyperlipidemic Atorvastatin . The aminopyrimidine moiety, especially when substituted, is a critical component of nucleic acids, coenzymes, and a wide array of therapeutics, such as the antiviral Lamivudine, the anticancer agents Imatinib and Erlotinib, and the anxiolytic Buspirone . Compounds within this class have demonstrated potential as inhibitors of various kinases, including JAK2 (Janus kinase 2) and Cdc7 kinase (Cell division cycle 7-related protein kinase), highlighting their relevance in oncology research . The presence of the bromothienyl substituent offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . Researchers utilize this compound as a key synthetic intermediate for constructing more complex heterocyclic systems and for screening against biological targets. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3-bromothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIMBKUYHUCYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde, 3-bromoaniline, and 2,4,6-trimethylpyrimidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-thiophenecarboxaldehyde and 3-bromoaniline.

    Cyclization: The intermediate undergoes cyclization with 2,4,6-trimethylpyrimidine under acidic or basic conditions to form the desired pyrimidine ring.

    Final Substitution: The final step involves the substitution of the pyrimidine ring with a pyrrolyl group using a suitable reagent such as pyrrole under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is evaluated for its use as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparison
The compound is compared to pyrimidine-based analogs from pesticidal and synthetic chemistry contexts (Table 1).

Table 1: Structural Features of Pyrimidine Derivatives

Compound Name Substituents on Pyrimidine Molecular Weight (g/mol) Key Structural Differences
4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine 4: 3-bromo-2-thienyl; 6: methyl; 2: pyrrole 322.14 (calculated) Brominated thienyl, pyrrole substituent
Bromacil (herbicide) 5: bromo; 6: methyl; 3: 1-methylpropyl; 2,4: dione 261.1 Pyrimidinedione backbone, alkyl chain
6-(2-Bromoethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione 6: bromoethyl; 1,3: dimethyl; fused pyrrolo ring 286.1 Fused pyrrolo-pyrimidine, bromoethyl group
  • Key Observations :
    • The target compound’s brominated thienyl group distinguishes it from bromacil’s pyrimidinedione structure and the fused pyrrolo-pyrimidine in .
    • The pyrrole substituent introduces nitrogen-rich aromaticity, contrasting with bromacil’s oxygenated dione or the dimethylated fused ring in .

2.2 Physicochemical Properties
Table 2: Comparative Physicochemical Properties

Compound Name H-Bond Donors H-Bond Acceptors Calculated LogP* Solubility Profile
This compound 0 2 ~3.5 (estimated) Low (lipophilic)
Bromacil 2 4 1.8 (reported) Moderate (polar dione core)
6-(2-Bromoethyl)-...dione 0 2 ~2.8 (estimated) Low (nonpolar substituents)
  • Key Observations: The target compound’s lack of H-bond donors and higher LogP compared to bromacil suggest greater lipophilicity, likely influencing membrane permeability in biological systems. Bromacil’s polar dione backbone enhances water solubility, aligning with its herbicidal activity .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine?

A common approach involves multi-step condensation reactions. For example:

  • Step 1 : React a bromothiophene derivative with a methyl-substituted pyrimidine precursor under reflux in ethanol or acetone .
  • Step 2 : Introduce the pyrrole moiety via nucleophilic substitution or cross-coupling reactions. Ethanol is often used as a solvent, and formaldehyde may act as a cross-linking agent in such reactions .
  • Step 3 : Purify via crystallization (e.g., slow evaporation from ethanol/acetone mixtures) . Key parameters: Reaction time (8–12 hours), temperature (70–100°C), and molar ratios (1:1 for thienyl/pyrimidine precursors) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromothienyl protons at δ 6.8–7.2 ppm, pyrrole protons at δ 6.3–6.5 ppm) .
  • X-ray crystallography : Resolve bond angles (e.g., C–Br bond length ~1.89 Å) and confirm stereochemistry .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+ = 362.03; observed = 362.02) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test antimicrobial activity via agar diffusion (e.g., against E. coli or S. aureus) using concentrations of 10–100 µM .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50_{50} values .
  • Data interpretation : Compare inhibition zones or IC50_{50} values against positive controls (e.g., ampicillin for antimicrobials) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the bromothienyl group?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling, optimizing solvent (dioxane/water mixtures) and temperature (80–100°C) .
  • Additives : Use Na2_2CO3_3 (2 equiv.) to maintain pH ~10, enhancing boronic acid reactivity .
  • Yield improvement : Monitor by TLC; typical yields range from 45% (without optimization) to 75% (optimized conditions) .

Q. How do electronic effects of the bromothienyl substituent influence reactivity?

  • Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map electron density (e.g., bromine’s electron-withdrawing effect reduces nucleophilicity at C4) .
  • Experimental validation : Compare reaction rates with non-brominated analogs (e.g., 20% slower alkylation in brominated derivatives) .
  • Contradiction resolution : If experimental data conflicts with computational predictions (e.g., unexpected regioselectivity), re-evaluate solvent effects or transition-state stabilization .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case example : If NMR suggests planar geometry but X-ray shows puckering:
  • Re-examine crystal packing forces (e.g., C–H···π interactions distorting planarity) .
  • Use variable-temperature NMR to assess dynamic effects (e.g., ring-flipping at 298 K vs. 100 K) .
    • Statistical tools : Apply R1_1 and wR2_2 metrics from crystallographic refinement to quantify data reliability (e.g., R1_1 < 0.05 for high confidence) .

Q. What mechanistic insights explain this compound’s biological activity?

  • Enzyme inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) to test inhibition of bacterial dihydrofolate reductase (DHFR), a common pyrimidine target .
  • Docking studies : Use AutoDock Vina to model interactions (e.g., bromothienyl group occupying DHFR’s hydrophobic pocket) .
  • SAR analysis : Compare with analogs (e.g., replacing bromine with chlorine reduces activity by 50%) .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Space groupP1_1
Bond length (C–Br)1.89 Å
Bond angle (N–C–S)117.3°
R1_1 (refinement)0.038

Table 2 : Biological Activity Comparison (from )

CompoundMIC (S. aureus)IC50_{50} (HEK293)
Target compound25 µM85 µM
Ampicillin (control)5 µMN/A
5-Fluorouracil (control)N/A12 µM

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